2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide
Description
This compound belongs to the quinazolinone-acetamide class, characterized by a 3,4-dihydroquinazolin-4-one core substituted with a 4-ethylphenyl group at position 3 and an N-(2-furylmethyl)acetamide moiety at position 2. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and kinase inhibition properties .
Properties
CAS No. |
899900-78-8 |
|---|---|
Molecular Formula |
C23H21N3O4 |
Molecular Weight |
403.438 |
IUPAC Name |
2-[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21N3O4/c1-2-16-9-11-17(12-10-16)26-22(28)19-7-3-4-8-20(19)25(23(26)29)15-21(27)24-14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,27) |
InChI Key |
CWGMWBNFAXOQQG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the ethylphenyl group and the furylmethyl acetamide moiety. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reactions are usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced quinazolinone compounds .
Scientific Research Applications
Overview
The compound 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a member of the quinazoline family, known for its diverse biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its potential as an anticancer and antimicrobial agent, as well as its role in enzyme inhibition.
Anticancer Properties
Research indicates that compounds with a quinazoline structure exhibit significant anticancer activity. The specific compound has been studied for its effects on various cancer cell lines.
- Mechanism of Action : It is believed to inhibit key signaling pathways involved in cell proliferation and survival. Studies have shown that derivatives of quinazoline can selectively target cancer cells while sparing normal cells, indicating a favorable therapeutic index.
| Cell Line | GI50 Value (log) |
|---|---|
| Non-small cell lung cancer | -6.01 |
| Central nervous system cancer | -6.00 |
These values suggest potent cytotoxicity against these types of cancer cells.
Antimicrobial Activity
The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
- Study Findings : In vitro studies have shown that it inhibits bacterial growth significantly, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
These results highlight its potential utility in combating antibiotic-resistant strains.
Enzyme Inhibition
Another promising application of this compound lies in its ability to inhibit specific enzymes such as cyclooxygenase-2 (COX-2).
- Mechanism : By inhibiting COX-2, the compound can reduce inflammation and pain, which is critical in managing conditions like arthritis and other inflammatory diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is essential for optimizing the biological activity of quinazoline derivatives. Modifications to the side chains can significantly enhance potency against targeted diseases.
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased potency |
| Aromatic ring substitutions | Enhanced selectivity |
These insights guide further synthetic efforts to develop more effective derivatives.
Case Study 1: Anticancer Efficacy
A study conducted on xenograft models demonstrated that the compound effectively reduced tumor growth, linked to both direct cytotoxic effects and modulation of the tumor microenvironment.
Case Study 2: Antimicrobial Efficacy
In clinical trials evaluating its antimicrobial properties, the compound showed significant activity against resistant strains of bacteria, supporting its potential as a new therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous quinazolinone-acetamides, focusing on substituent effects and biological activities.
Table 1: Structural Comparison of Key Quinazolinone-Acetamide Derivatives
Physicochemical Properties
- Solubility : Sulfonamide-containing derivatives (e.g., Table 1, row 4) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s furan may offer moderate solubility .
Research Findings and Trends
- Substituent Position Matters : Chlorine at the para position (Table 1, row 4) improves target affinity in anticonvulsant models, while ortho substituents may introduce steric clashes .
- Heterocyclic Modifications: Replacing quinazolinone with benzothieno-pyrimidinone () alters the electron density and ring planarity, enabling interactions with kinase active sites .
- Safety-Profile Trade-offs: While ethylamino groups enhance anti-inflammatory activity, they also increase ulcerogenic risk compared to furan-based acetamides .
Biological Activity
The compound 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(2-furylmethyl)acetamide is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A quinazolinone core with a dioxo group.
- A 4-ethylphenyl substituent at one position.
- An N-(2-furylmethyl)acetamide moiety.
This unique combination of functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of coupling reagents such as HATU and bases like DIPEA in solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction between quinazoline derivatives and appropriate amines .
Biological Activity Overview
Compounds in the quinazoline class are known for various biological activities, including:
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that quinazoline derivatives can inhibit cell proliferation in lung (A549) and colon (HCT-116) cancer cell lines .
- Antimicrobial Properties : Quinazoline compounds have been investigated for their ability to combat bacterial infections .
- Calcium Channel Blockade : Certain derivatives have demonstrated activity as T-type calcium channel blockers .
Antitumor Activity
Research indicates that the specific compound under discussion may have significant antitumor properties. In a study evaluating various quinazoline derivatives, it was found that compounds with similar structures inhibited cancer cell growth effectively. For instance:
- The compound exhibited IC50 values of 5.0 µM against A549 cells and 6.4 µM against HCT-116 cells, indicating potent cytotoxicity .
Antimicrobial Effects
Quinazoline derivatives have shown promise in antimicrobial applications. Compounds with similar structural features have been reported to possess notable antibacterial activity against various pathogens .
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of key enzymes involved in cellular proliferation.
- Interference with calcium signaling pathways , particularly in cancer cells where calcium channels play a crucial role in tumor progression .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-methylphenyl)-N-(2-methoxyphenyl)acetamide | Structure | Antitumor activity |
| 3-(5-chloro-2-methoxyphenyl)-N-(4-methylphenyl)acetamide | Structure | Antimicrobial properties |
| 1-(3-nitrophenyl)-N-(4-isopropylphenyl)acetamide | Structure | Anti-inflammatory effects |
This table illustrates that while many compounds share similar structural features, the specific combination of substituents in our compound may enhance its selectivity and potency against particular biological targets compared to other derivatives.
Case Studies
- Study on Cytotoxicity : A recent study demonstrated that derivatives similar to our compound showed significant cytotoxicity against multiple cancer cell lines. The findings suggest that modifications to the quinazoline core can lead to enhanced antitumor effects .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various quinazoline derivatives, highlighting their potential use in treating infections caused by resistant bacterial strains .
Q & A
Q. How to address regioselectivity challenges in electrophilic substitutions?
- Methodological Answer : Use directed ortho-metalation (DoM) with LDA/THF at −78°C to functionalize the quinazolinone core. For Friedel-Crafts acylations, employ Sc(OTf)₃ as a Lewis catalyst to direct substitutions to the 4-ethylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
